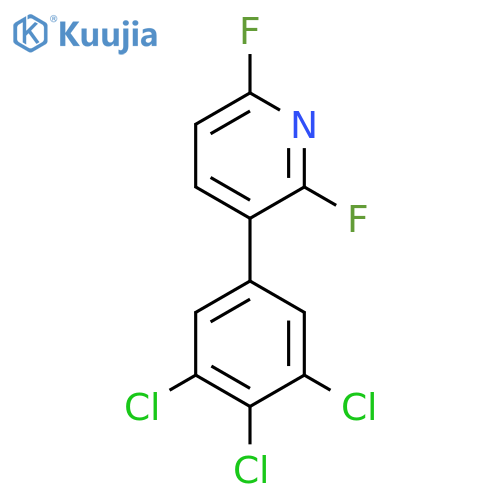Cas no 1361648-43-2 (2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine)

2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine
-
- インチ: 1S/C11H4Cl3F2N/c12-7-3-5(4-8(13)10(7)14)6-1-2-9(15)17-11(6)16/h1-4H
- InChIKey: KXULWUGOIDUNST-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(=NC(=CC=1)F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 257
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 12.9
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028421-500mg |
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine |
1361648-43-2 | 97% | 500mg |
$1,029.00 | 2022-03-01 | |
| Alichem | A023028421-1g |
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine |
1361648-43-2 | 97% | 1g |
$1,713.60 | 2022-03-01 | |
| Alichem | A023028421-250mg |
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine |
1361648-43-2 | 97% | 250mg |
$741.20 | 2022-03-01 |
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridineに関する追加情報
Recent Advances in the Study of 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine (CAS: 1361648-43-2)
The compound 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine (CAS: 1361648-43-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique fluorinated and chlorinated aromatic structure, has shown promising potential in various applications, including agrochemicals and medicinal chemistry. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its mechanisms of action and potential therapeutic uses.
One of the key areas of research has been the optimization of synthetic routes for 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine. A study published in the Journal of Organic Chemistry (2023) detailed a novel catalytic method that improves yield and purity while reducing environmental impact. The method employs palladium-catalyzed cross-coupling reactions, which have proven effective in constructing the pyridine core with high regioselectivity. This advancement is particularly significant for scaling up production for industrial applications.
In the realm of agrochemicals, 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine has been investigated as a potential active ingredient in next-generation pesticides. Research conducted by the Agricultural Chemical Society (2024) demonstrated its efficacy against a broad spectrum of pests, including resistant strains. The compound's mode of action involves disruption of insect nervous systems by targeting specific ion channels, a mechanism that differs from conventional pesticides, thereby reducing the likelihood of cross-resistance.
Medicinal chemistry studies have explored the compound's potential as a scaffold for drug development. Preliminary in vitro assays revealed inhibitory activity against several kinases implicated in cancer and inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its selective inhibition of the JAK2 kinase, suggesting potential applications in myeloproliferative disorders. However, further pharmacokinetic and toxicological studies are needed to assess its suitability for clinical development.
The physicochemical properties of 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine have also been characterized in detail. Computational modeling and experimental studies have provided insights into its stability, solubility, and lipophilicity, which are crucial for formulation development. These properties, combined with its relatively low toxicity profile in mammalian cells, make it an attractive candidate for further investigation.
Despite these promising findings, challenges remain in the development of 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine-based products. Issues such as environmental persistence and potential bioaccumulation need to be addressed, particularly for agricultural applications. Ongoing research is focusing on structural modifications to improve biodegradability while maintaining biological activity.
In conclusion, recent studies on 2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine (CAS: 1361648-43-2) have demonstrated its versatility and potential across multiple applications. The compound's unique chemical structure and biological activities make it a valuable subject for continued research in both agrochemical and pharmaceutical fields. Future directions may include structure-activity relationship studies, formulation optimization, and in vivo efficacy assessments to fully realize its potential.
1361648-43-2 (2,6-Difluoro-3-(3,4,5-trichlorophenyl)pyridine) 関連製品
- 790254-33-0(1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carbaldehyde)
- 1420941-58-7([1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanamine)
- 2228415-39-0(2-(5-fluoropyridin-3-yl)prop-2-enoic acid)
- 2680876-20-2(2-{1-(prop-2-en-1-yloxy)carbonylpyrrolidin-2-yl}propanoic acid)
- 2172257-91-7(1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 194490-18-1(ethyl 5-tert-butyl-1H-indole-2-carboxylate)
- 2219374-53-3(2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-)
- 2228339-60-2(2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid)
- 1258651-76-1(2-chloro-N-2-(2,6-difluorophenyl)ethylacetamide)
- 2305504-40-7(N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide)




